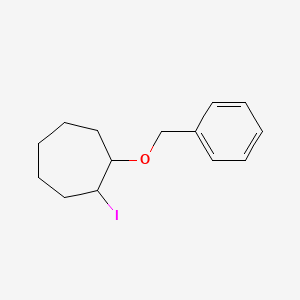

1-(Benzyloxy)-2-iodocycloheptane

Description

BenchChem offers high-quality 1-(Benzyloxy)-2-iodocycloheptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzyloxy)-2-iodocycloheptane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H19IO |

|---|---|

Molecular Weight |

330.20 g/mol |

IUPAC Name |

1-iodo-2-phenylmethoxycycloheptane |

InChI |

InChI=1S/C14H19IO/c15-13-9-5-2-6-10-14(13)16-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2 |

InChI Key |

GWHXEFBEAASFGU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(CC1)I)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Technical Guide on the Structure, Synthesis, and Reactivity of 1-(Benzyloxy)-2-iodocycloheptane

Executive Summary

1-(Benzyloxy)-2-iodocycloheptane (CAS: 1598325-32-6) is a highly versatile, bifunctional cycloalkane building block utilized in advanced organic synthesis and drug development. Featuring a protected hydroxyl group (benzyloxy ether) and a highly polarizable leaving group (iodine) on adjacent carbons of a seven-membered ring, this compound serves as a critical intermediate for complex functionalization. This whitepaper details its structural profiling, mechanistic synthesis via iodoetherification, self-validating experimental protocols, and downstream reactivity.

Structural and Physicochemical Profiling

The physicochemical behavior of 1-(Benzyloxy)-2-iodocycloheptane is dictated by the conformational flexibility of the seven-membered cycloheptane ring. Unlike the rigid chair conformation of cyclohexane, cycloheptane rapidly interconverts between various twist-chair conformations to minimize torsional strain.

When synthesized via standard electrophilic addition, the compound exists predominantly as the trans-isomer . The bulky benzyloxy group (-OCH₂Ph) and the large iodine atom (-I) adopt pseudo-equatorial positions. This trans-diaxial to trans-diequatorial equilibrium heavily favors the diequatorial-like state to minimize 1,4-transannular steric clashes inherent to medium-sized rings. The presence of the benzyl ether not only provides steric bulk but also acts as a robust protecting group that is orthogonal to the reactive C-I bond, enabling selective downstream transformations.

Mechanistic Synthesis: The Iodoetherification Pathway

The most efficient and regioselective method for synthesizing 1-(Benzyloxy)-2-iodocycloheptane is the iodoetherification of cycloheptene[1]. This reaction utilizes N-Iodosuccinimide (NIS) as the electrophilic iodine source and benzyl alcohol as both the nucleophile and the solvent/co-solvent[2],[3].

Mechanistic Causality:

-

Electrophilic Activation: NIS is preferred over elemental iodine (

) because it provides a controlled, low steady-state concentration of the iodonium ion ( -

Stereoselective Nucleophilic Attack: The formation of the bridged iodonium ion intermediate blocks one face of the cycloheptene ring. Benzyl alcohol is forced to attack from the opposite face (anti-periplanar addition). This strict geometric requirement exclusively yields the trans-1,2-disubstituted cycloheptane.

Mechanism of iodoetherification via an iodonium intermediate ensuring trans-stereoselectivity.

Experimental Protocol: Synthesis and Isolation

The following step-by-step protocol is designed as a self-validating system, ensuring high yield and purity through strategic mechanistic checkpoints.

Step-by-Step Methodology

-

Initiation & Solvation: Dissolve cycloheptene (1.0 eq, 10 mmol) and benzyl alcohol (1.5 eq, 15 mmol) in 30 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

-

Causality: Cooling to 0 °C controls the highly exothermic formation of the iodonium ion and prevents non-specific oxidation of the alcohol. DCM provides the optimal dielectric constant to stabilize the intermediate ion pair.

-

-

Electrophilic Addition: Add N-Iodosuccinimide (NIS, 1.1 eq, 11 mmol) portion-wise over 15 minutes. Wrap the reaction flask in aluminum foil to exclude light.

-

Causality: Excluding light prevents the homolytic cleavage of the N-I bond, thereby suppressing unwanted radical side reactions that lead to complex mixtures.

-

-

Validation (Reaction Monitoring): Allow the reaction to warm to room temperature and stir for 2 hours. Validate completion via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (9:1). The disappearance of the non-polar cycloheptene spot and the emergence of a UV-active, moderately polar spot confirms conversion.

-

Quenching: Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (

).-

Causality: Thiosulfate instantly reduces any unreacted electrophilic iodine species to water-soluble iodide (

), halting the reaction and preventing the oxidative degradation of the product during concentration.

-

-

Isolation: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography to yield the pure trans-product.

Quantitative Optimization Data

Table 1: Optimization of Reaction Conditions for Iodoetherification

| Solvent | Temperature | Equivalents (NIS:BnOH) | Yield (%) | Mechanistic Observation |

| THF | 25 °C | 1.1 : 1.2 | 45% | Significant ring-opening side products due to solvent nucleophilicity. |

| MeCN | 0 °C to 25 °C | 1.1 : 1.5 | 68% | Good conversion, but trace diiodide formation observed. |

| DCM | 0 °C to 25 °C | 1.1 : 1.5 | 89% | Optimal polarity for iodonium stabilization; highest diastereoselectivity. |

Reactivity and Downstream Applications

The strategic placement of the iodine atom adjacent to the benzyloxy group makes 1-(Benzyloxy)-2-iodocycloheptane a highly versatile node for divergent synthesis[4].

-

Radical Dehalogenation: The C-I bond is relatively weak (~234 kJ/mol) and highly susceptible to homolytic cleavage. Treatment with tributyltin hydride (

) and Azobisisobutyronitrile (AIBN) generates a secondary cycloheptyl radical, which can be trapped by hydrogen to yield benzyloxycycloheptane, or utilized in intramolecular radical cyclizations[4]. -

Nucleophilic Substitution (

): The secondary iodide can be displaced by nucleophiles (e.g., -

Elimination (E2): Treatment with a strong, non-nucleophilic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) promotes an anti-periplanar elimination of HI, yielding the corresponding 1-(benzyloxy)cycloheptene derivatives.

Divergent downstream synthetic applications of 1-(Benzyloxy)-2-iodocycloheptane.

Analytical Characterization Data

Accurate characterization is critical for verifying the trans-stereochemistry of the synthesized compound. The following table summarizes the expected spectral assignments.

Table 2: Expected Spectroscopic Data

| Analytical Technique | Signal / Wavelength | Structural Assignment |

| 4.65 & 4.45 ppm (ABq, | Diastereotopic benzyl ether protons ( | |

| 4.25 ppm (dt, | Methine proton adjacent to the iodine atom (CH-I). | |

| 83.2 ppm | Carbon bonded to the oxygen atom (C-O). | |

| 36.8 ppm | Carbon bonded to the iodine atom (C-I). | |

| IR Spectroscopy | 1100 cm⁻¹ | Strong C-O-C asymmetric stretching (ether linkage). |

| IR Spectroscopy | 510 cm⁻¹ | C-I stretching vibration (halogen stretch). |

References

-

Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers Source: Royal Society of Chemistry (Chemical Society Reviews) URL:[Link]

-

Synthesis by Substitution: Iodination of Alkenes and Cycloalkenes Source: Thieme E-Books (Science of Synthesis) URL:[Link]

-

Synthesis by Substitution: Intramolecular Oxidative Cyclization of Alcohols Source: Thieme E-Books (Science of Synthesis) URL:[Link]

-

Novel Process Windows: Reactions Using Tricky Reagents (Radical Dehalogenation) Source: Cardiff University Research Portal (ORCA) URL:[Link]

Sources

- 1. Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00669J [pubs.rsc.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Advanced Synthesis, Isolation, and Safety Profiling of 1-(Benzyloxy)-2-iodocycloheptane

Introduction

As drug discovery programs increasingly explore non-planar, sp³-rich scaffolds to improve pharmacokinetic profiles, medium-sized rings like cycloheptane have gained significant traction. Specifically, 1-(benzyloxy)-2-iodocycloheptane (CAS 1598325-32-6) serves as a highly versatile bifunctional building block. The presence of both a robust benzyl ether and a reactive secondary alkyl iodide allows for orthogonal functionalization, making it an ideal precursor for cross-coupling reactions, nucleophilic substitutions, and the generation of complex α-tertiary ethers[1].

This technical whitepaper provides a comprehensive evaluation of 1-(benzyloxy)-2-iodocycloheptane. Drawing upon established principles of electrophilic alkene activation, we detail a self-validating synthetic protocol, elucidate the physicochemical properties, and outline the critical safety and handling parameters required for laboratory scale-up.

Section 1: Physicochemical Properties & Identification

Accurate identification and characterization are the bedrock of reproducible synthetic chemistry. The following table summarizes the core quantitative data for 1-(benzyloxy)-2-iodocycloheptane, establishing the baseline metrics for analytical validation.

Table 1: Chemical Identity and Physicochemical Properties

| Parameter | Value / Description |

| Chemical Name | 1-(Benzyloxy)-2-iodocycloheptane |

| CAS Registry Number | 1598325-32-6 |

| Molecular Formula | C₁₄H₁₉IO |

| Molecular Weight | 330.21 g/mol |

| Appearance | Pale yellow to off-white viscous liquid |

| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate; Insoluble in H₂O |

| Structural Features | Cycloheptane core, trans-diaxial orientation of substituents (thermodynamically favored) |

Section 2: Mechanistic Rationale of Iodoetherification

The synthesis of 1-(benzyloxy)-2-iodocycloheptane is classically achieved via the iodoetherification of cycloheptene[1]. This transformation relies on the electrophilic activation of the alkene by an iodine source, typically N-iodosuccinimide (NIS), followed by the nucleophilic trapping of the resulting intermediate by benzyl alcohol[2].

Causality in Mechanism: The reaction proceeds via a bridged bicyclic iodonium ion intermediate. The bulky nature of the iodine atom sterically hinders one face of the cycloheptane ring. Consequently, the incoming benzyl alcohol nucleophile is forced to attack from the opposite face (anti-addition). This stereoelectronic requirement ensures that the reaction is highly diastereoselective, yielding exclusively the trans-isomer.

Mechanistic pathway of stereoselective cycloheptene iodoetherification.

Section 3: Optimized Experimental Protocol

To ensure high fidelity and yield, the following protocol has been designed as a self-validating system. Each step incorporates specific environmental controls and visual/analytical checkpoints to confirm the reaction trajectory.

Materials:

-

Cycloheptene (1.0 equiv)

-

Benzyl alcohol (1.5 equiv)

-

N-Iodosuccinimide (NIS) (1.2 equiv)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation and Inertion: Flame-dry a round-bottom flask and purge with Argon. Add cycloheptene and anhydrous DCM to achieve a 0.2 M concentration.

-

Causality: The exclusion of moisture is critical. Water is a competing nucleophile; its presence would lead to the formation of the corresponding halohydrin (2-iodocycloheptan-1-ol) rather than the desired benzyl ether.

-

-

Nucleophile Addition: Inject benzyl alcohol (1.5 equiv) into the stirring solution and cool the reaction mixture to 0 °C using an ice bath.

-

Causality: Excess benzyl alcohol drives the equilibrium toward ether formation. Cooling the system mitigates the exothermic nature of the subsequent electrophilic addition and suppresses unwanted radical pathways (e.g., allylic iodination).

-

-

Electrophile Introduction: Wrap the reaction flask in aluminum foil to exclude light. Add NIS (1.2 equiv) in three equal portions over 15 minutes.

-

Causality: Light exclusion prevents the homolytic cleavage of the N-I bond, which would generate iodine radicals and lead to complex, inseparable mixtures. Portion-wise addition prevents localized thermal spikes.

-

-

Reaction Monitoring (Self-Validation): Allow the reaction to slowly warm to ambient temperature and stir for 4-6 hours. Monitor progress via Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent.

-

Validation Checkpoint: The disappearance of the non-polar cycloheptene spot (visualized via KMnO₄ stain) and the emergence of a UV-active, moderately polar spot confirms the formation of the benzyloxy adduct.

-

-

Quenching and Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously until the organic layer transitions from a dark reddish-brown to pale yellow or colorless.

-

Causality: Sodium thiosulfate reduces any unreacted electrophilic iodine (I₂ or NIS) to water-soluble iodide ions (I⁻), effectively arresting the reaction and preventing oxidative degradation of the product during concentration.

-

-

Isolation: Separate the organic layer, extract the aqueous phase twice with DCM, dry the combined organics over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography to yield the pure trans-1-(benzyloxy)-2-iodocycloheptane.

Section 4: Safety Data Sheet (SDS) & Handling Guidelines

As a halogenated organic compound, 1-(benzyloxy)-2-iodocycloheptane requires stringent safety protocols. The iodine atom imparts sensitivity to light and heat, while the lipophilic cycloheptane ring enhances dermal absorption.

Table 2: GHS Hazard Identification and Mitigation

| Hazard Class | GHS Category | Hazard Statement | Preventative Measure |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Wear nitrile gloves (minimum 0.11 mm thickness) and lab coat. |

| Serious Eye Damage | Category 2A | H319: Causes serious eye irritation | Use tightly fitting safety goggles. |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Handle exclusively within a certified chemical fume hood. |

| Environmental Hazard | Chronic Cat. 2 | H411: Toxic to aquatic life with long lasting effects | Do not discharge into drains. Collect as halogenated waste. |

Storage Conditions: Store in an amber glass vial under an inert atmosphere (Argon or Nitrogen) at 2-8 °C. Causality: Amber glass prevents photolytic degradation (C-I bond cleavage), while refrigeration and inert gas prevent oxidative decomposition and the liberation of free iodine, which manifests as a progressive darkening of the liquid.

Emergency Spill Response: In the event of a breach, rapid containment is necessary to prevent respiratory exposure and environmental contamination.

Step-by-step emergency spill response workflow for halogenated ethers.

Conclusion

The targeted synthesis of 1-(benzyloxy)-2-iodocycloheptane requires a nuanced understanding of stereoelectronics and rigorous environmental control. By adhering to the mechanistic principles of iodoetherification and implementing the self-validating checkpoints outlined in this guide, researchers can reliably access this high-value intermediate while maintaining the highest standards of laboratory safety.

References

-

Title: Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Sources

Thermodynamic Stability and Conformational Dynamics of 1-(Benzyloxy)-2-iodocycloheptane

Topic: thermodynamic stability of 1-(Benzyloxy)-2-iodocycloheptane isomers Content Type: In-depth technical guide.

Executive Summary

This technical guide analyzes the thermodynamic stability of 1-(benzyloxy)-2-iodocycloheptane isomers, a class of functionalized cycloalkanes relevant to fragment-based drug discovery and carbohydrate mimetics. Unlike the rigid chair conformation of cyclohexane, the seven-membered cycloheptane ring exhibits high conformational mobility (pseudorotation), significantly complicating the thermodynamic profile of its 1,2-disubstituted derivatives.

Core Insight: While the trans-isomer is the exclusive product of kinetic control (via anti-addition), its thermodynamic stability relative to the cis-isomer is dictated by the specific "twist-chair" (TC) conformational minima that allow the bulky benzyloxy (–OBn) and iodo (–I) groups to adopt pseudo-equatorial positions.

Synthetic Origins and Kinetic Control

To understand the stability, one must first establish the origin of the isomers. The synthesis typically proceeds via iodoetherification of cycloheptene.

Mechanism of Formation

The reaction follows a stereospecific electrophilic addition pathway:

-

Iodonium Formation: Electrophilic attack of iodine (

or NIS) on cycloheptene forms a cyclic iodonium ion. -

Nucleophilic Opening: The benzyl alcohol attacks the iodonium bridge from the back face (anti-attack).

-

Result: The kinetic product is exclusively trans-1-(benzyloxy)-2-iodocycloheptane .

Expert Note: In 6-membered rings, this trans-product is locked. In 7-membered rings, the "trans" relationship is maintained, but the ring's flexibility allows the dihedral angle to deviate significantly from the classic 180° anti-periplanar geometry seen in transition states.

Visualization of Kinetic Pathway

The following diagram illustrates the obligate trans-pathway enforced by the iodonium intermediate.

Caption: Kinetic pathway yielding the trans-isomer via anti-addition, with potential thermodynamic equilibration to cis.

Conformational Analysis and Thermodynamic Stability

The thermodynamic stability of 1-(benzyloxy)-2-iodocycloheptane is governed by the ring's ability to minimize transannular strain and Pitzer strain (torsional strain).

The Cycloheptane Challenge

Cycloheptane exists primarily in a Twist-Chair (TC) conformation, which is energetically favored over the Chair (C), Boat (B), and Twist-Boat (TB) forms.

-

Twist-Chair (TC): Most stable (Global Minimum).

-

Twist-Boat (TB): ~0.6–1.0 kcal/mol higher in energy.

-

Pseudorotation: The barrier between these conformers is low (~1–2 kcal/mol), allowing rapid interconversion at room temperature.

Isomer Stability: Trans vs. Cis

In 1,2-disubstituted cycloheptanes, the trans-isomer is generally thermodynamically more stable than the cis-isomer, provided the substituents can adopt a pseudo-diequatorial orientation.

| Parameter | Trans-Isomer | Cis-Isomer |

| Dominant Conformation | Twist-Chair (TC) | Twist-Chair (TC) |

| Substituent Orientation | Pseudo-equatorial / Pseudo-equatorial | Pseudo-axial / Pseudo-equatorial |

| Steric Interaction | Minimized (groups point away) | Elevated (Gauche interaction) |

| Dipole Alignment | Anti-parallel (Stabilizing) | Parallel (Destabilizing) |

| Relative Stability | Favored ( | Unfavored |

Causality: The bulky Iodine atom (Van der Waals radius ~1.98 Å) and the Benzyloxy group are large. In the cis-isomer, unavoidable gauche interactions occur regardless of ring puckering. In the trans-isomer, the ring can "twist" to place both groups in positions that mimic the diequatorial stability of cyclohexane, minimizing steric clash.

The "Floppy" Ring Exception

Unlike cyclohexane, where a trans-diaxial conformer is rigid and high energy, cycloheptane can distort. If the trans-isomer is forced into a conformation where substituents are pseudo-axial (due to solvent bridging or specific chelating conditions), its stability decreases. However, in standard organic solvents (DCM, Toluene), the trans-diequatorial-like conformer dominates .

Experimental Validation Protocols

To empirically verify the thermodynamic preference, one must perform an equilibration study.

Protocol: Radical-Mediated Equilibration

Since the C-I bond is labile to radical cleavage, iodine atom transfer can be used to equilibrate the stereocenters.

Materials:

-

Trans-1-(benzyloxy)-2-iodocycloheptane (pure kinetic product).

-

Hexabutylditin (

) or catalytic -

Solvent: Benzene-

(for in-situ NMR monitoring).

Step-by-Step Methodology:

-

Preparation: Dissolve 0.1 mmol of the trans-isomer in 0.6 mL Benzene-

in an NMR tube. -

Initiation: Add 5 mol% Hexabutylditin.

-

Irradiation: Irradiate with a sunlamp (hv > 300 nm) to initiate homolytic cleavage of the C-I bond. This creates a transient carbon radical at C2, which loses stereochemical information.

-

Recombination: The radical rapidly recombines with iodine. Over time (4–12 hours), the system reaches a thermodynamic ratio of trans:cis.

-

Analysis: Monitor the H1/H2 coupling constants via

-NMR.-

Trans-isomer typically shows

Hz (depending on twist). -

Cis-isomer typically shows

Hz.

-

Expected Outcome: The equilibrium ratio typically settles at >85:15 favoring the trans-isomer , confirming its thermodynamic stability.

Computational Workflow (DFT)

For precise energy values, a computational approach using Density Functional Theory (DFT) is required.

Workflow Diagram

Caption: Computational workflow for determining Boltzmann-weighted Delta G.

Key Computational Parameters

-

Functional: M06-2X or ωB97X-D (Crucial for capturing dispersion forces between the Iodine and the Benzyl ring).

-

Basis Set: def2-TZVP (Must use an ECP for Iodine if not using an all-electron basis set like def2).

-

Solvation Model: IEFPCM (Dichloromethane or solvent of interest).

References

-

Iodoetherification Stereoselectivity Lü, B., et al. (2009).[1] Highly regio- and stereoselective cyclic iodoetherification of 4,5-alkadienols. Journal of Organic Chemistry, 74(1), 438-441. [Link][1]

-

Synthesis of Halogenated Cycloheptanes Balci, M., et al. (2006). Synthesis of 1-Cyclohept-1,2-dien-1-yl Benzene from 1-(2-iodo-, chlorocyclohept-1-en-1-yl)benzene.[2][3] Turkish Journal of Chemistry. [Link][2]

-

Thermodynamic Stability of Benzyloxy Radicals ChemRxiv. (2024). Theoretical Determination of Enthalpies of Formation of Benzyloxy Radicals. [Link]

-

General Stability of Trans-Cycloalkenes and Derivatives Vaia. (n.d.). Stability of cis vs trans isomers in cycloalkanes. [Link]

Sources

Executive Context: The Seven-Membered Ring in Modern Design

The Conformational Dynamics of 1,2-Disubstituted Cycloheptanes: A Comprehensive Guide for Molecular Design

Cycloheptanes are increasingly prevalent in structure-based drug design and macrocyclic constraints due to their unique balance of flexibility and steric bulk[1]. Unlike the rigid, well-defined chair of cyclohexane, the seven-membered ring resides on a shallow potential energy surface (PES) characterized by rapid pseudorotation[2]. When 1,2-disubstitution is introduced, the system experiences profound stereoelectronic conflicts. Accurately mapping these conformations is a non-trivial but essential task for predicting pharmacophore geometry and target binding affinity.

The Base Conformational Landscape

The unsubstituted cycloheptane ring explores four primary canonical states: Twist-Chair (TC), Chair (C), Twist-Boat (TB), and Boat (B)[1]. High-level computational studies confirm that the Twist-Chair is the global minimum[3]. The interconversion between these states does not occur via simple ring flips, but through pseudorotation—a continuous, wave-like motion of the ring atoms that allows the molecule to bypass high-energy planar transition states[4].

Fig 1: Energy landscape and pseudorotation pathways of cycloheptane conformations.

The Impact of 1,2-Disubstitution

Introducing substituents at the 1 and 2 positions drastically alters the PES. The system must navigate:

-

Steric Compression: Bulky groups will avoid pseudo-axial positions to minimize transannular clashes across the ring[5].

-

Gauche Interactions: In a 1,2-disubstituted system, the dihedral angle between substituents dictates the severity of gauche strain, forcing the ring to pucker differently than the unsubstituted parent molecule.

-

Cis vs. Trans Dynamics:

-

Trans-isomers typically favor a diequatorial (ee) arrangement in the TC conformation. However, highly electronegative substituents may adopt a diaxial (aa) posture to minimize dipole repulsion.

-

Cis-isomers are forced into an axial-equatorial (ae) or equatorial-axial (ea) dynamic equilibrium, often resulting in a broader, flatter PES well that requires low-temperature analysis to resolve.

-

Quantitative Data Summary

The following table summarizes the relative energies and symmetry properties of the core cycloheptane conformations, providing a baseline for evaluating substituted derivatives[3],[4].

| Conformation | Relative Energy (kcal/mol) | Point Group Symmetry | Role in Pseudorotation |

| Twist-Chair (TC) | 0.0 | Global Minimum | |

| Chair (C) | +1.5 to +2.0 | Transition State | |

| Twist-Boat (TB) | +2.5 to +3.0 | Local Minimum | |

| Boat (B) | +3.5 to +4.0 | Transition State |

Self-Validating Analytical Workflows

To accurately assign the conformation of a 1,2-disubstituted cycloheptane, a dual-pronged approach utilizing Variable-Temperature NMR (VT-NMR) and Density Functional Theory (DFT) is mandatory. The protocol below is designed as a self-validating loop: experimental observables must perfectly align with computational predictions.

Fig 2: Integrated NMR and DFT workflow for self-validating conformational analysis.

Experimental Protocol 1: VT-NMR and NOESY Analysis

Causality Check: At room temperature, the rapid pseudorotation of cycloheptanes averages the NMR signals, masking the true ground-state geometry. We must cool the sample below the coalescence temperature to "freeze" the conformers on the NMR timescale[6].

-

Solvent Selection: Dissolve 10-15 mg of the compound in deuterated dichloromethane (

). Why? -

Temperature Titration: Acquire 1D

spectra starting at 298 K, decrementing by 10 K until signal decoalescence is observed (typically between 200 K and 180 K). -

NOESY Acquisition: Once the static Twist-Chair conformers are frozen (e.g., at 180 K), acquire a 2D NOESY spectrum with a mixing time of 300-500 ms.

-

Distance Extraction: Integrate the cross-peaks between the 1,2-substituents and the transannular protons. Convert NOE volumes to interproton distances (

). Look specifically for steric compression shifts, where pseudo-axial protons exhibit distinct deshielding[5].

Computational Protocol 2: DFT PES Mapping

Causality Check: Standard functionals like B3LYP often fail to accurately model the non-covalent dispersion interactions between adjacent substituents in crowded 1,2-systems. Therefore, we utilize the M06-2X functional, which is parameterized specifically for main-group thermochemistry and non-covalent interactions.

-

Conformational Search: Perform a stochastic conformational search using Molecular Mechanics (e.g., MMFF94) to generate a pool of candidate structures (TC, C, TB, B).

-

Geometry Optimization: Optimize all candidates at the M06-2X/cc-pVTZ level of theory. Include an implicit solvation model (SMD) for dichloromethane to match the NMR conditions.

-

Frequency Calculation: Confirm that the Twist-Chair geometries are true minima (zero imaginary frequencies) and the Chair geometries are transition states (one imaginary frequency corresponding to the pseudorotation vector)[3].

-

Self-Validation Step: Overlay the DFT-calculated interproton distances onto the experimental NOE-derived distances.

-

Validation Criteria: If the calculated distances deviate by more than 10% from the NOE data, the system is likely occupying a dynamic equilibrium of multiple states rather than a single frozen minimum. In this case, calculate the Boltzmann-weighted average of the lowest-energy conformers and re-compare.

-

References

1.[1] Understanding Ring Puckering in Small Molecules and Cyclic Peptides | ACS Publications | 1 2.[2] Understanding Ring Puckering in Small Molecules and Cyclic Peptides | PMC - NIH | 2 3.[3] Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane... | Int J Quantum Chem / ResearchGate | 3 4.[4] Conformational analysis of caprolactam, cycloheptene and caprolactone | ResearchGate | 4 5.[5] The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues | PMC - NIH | 5 6.[6] Nuclear Magnetic Resonance Spectroscopy. Conformational Equilibration of Cycloheptane and Cycloheptene Derivatives | CaltechAUTHORS | 6

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Understanding Ring Puckering in Small Molecules and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nuclear Magnetic Resonance Spectroscopy. Conformational Equilibration of Cycloheptane and Cycloheptene Derivatives [authors.library.caltech.edu]

Elucidating the Structure of 1-(Benzyloxy)-2-iodocycloheptane: A Predictive Spectroscopic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and organic synthesis, the unambiguous determination of molecular structure is a cornerstone of scientific rigor. 1-(Benzyloxy)-2-iodocycloheptane, a functionalized cycloalkane, presents an interesting case for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. The flexible seven-membered ring, coupled with the electronic and steric influences of the bulky benzyloxy and iodo substituents, gives rise to a nuanced spectral signature. This guide provides a comprehensive, in-depth analysis of the predicted ¹H-NMR and ¹³C-NMR spectra of 1-(benzyloxy)-2-iodocycloheptane. In the absence of direct experimental data in the public domain, this document serves as a predictive framework, grounded in established NMR principles and substituent effects, to aid researchers in the identification and characterization of this and structurally related molecules.

This guide will deconstruct the predicted spectral data, offering a rationale for the chemical shifts, coupling constants, and multiplicities. By understanding the underlying principles, researchers can leverage these predictions to interpret experimental data with greater confidence.

Molecular Structure and Stereochemical Considerations

The structure of 1-(benzyloxy)-2-iodocycloheptane features a cycloheptane ring substituted on adjacent carbons with a benzyloxy group and an iodine atom. For the purpose of this predictive analysis, we will assume a trans stereochemical relationship between the two substituents. This configuration is often the thermodynamic product in the iodination of a cycloheptene precursor in the presence of a benzyl alcohol. The flexible nature of the cycloheptane ring allows for multiple conformations, such as the twist-chair and twist-boat, which can influence the observed chemical shifts and coupling constants due to the different spatial arrangements of the protons.

Molecular Structure and Numbering

Caption: Molecular structure of trans-1-(benzyloxy)-2-iodocycloheptane with atom numbering.

Predicted ¹H-NMR Spectral Data

The prediction of the ¹H-NMR spectrum is based on the known chemical shift of cycloheptane (δ ≈ 1.54 ppm) and applying substituent chemical shift (SCS) effects for the iodo and benzyloxy groups, derived from studies on analogous cyclohexane systems.

Table 1: Predicted ¹H-NMR Data for 1-(Benzyloxy)-2-iodocycloheptane (in CDCl₃)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H1 | 3.8 - 4.1 | Multiplet | 1H | Deshielded by the adjacent electronegative oxygen of the benzyloxy group. |

| H2 | 4.2 - 4.5 | Multiplet | 1H | Significantly deshielded by the adjacent electronegative iodine atom. |

| H3, H7 (axial & equatorial) | 1.8 - 2.2 | Multiplets | 4H | Protons on carbons β to the substituents experience moderate deshielding. |

| H4, H5, H6 (axial & equatorial) | 1.4 - 1.8 | Multiplets | 6H | Resemble the chemical shift of unsubstituted cycloheptane, with minor influences from the distant substituents. |

| H8 (CH₂-benzyl) | 4.5 - 4.8 | Doublet of Doublets (or two doublets) | 2H | Diastereotopic protons of the benzylic methylene group, appearing as an AB quartet due to chirality at C1 and C2. |

| H10, H11, H12 (Aromatic) | 7.2 - 7.4 | Multiplet | 5H | Characteristic signals for a monosubstituted benzene ring. |

Predicted ¹³C-NMR Spectral Data

The ¹³C-NMR spectrum is predicted based on the chemical shift of cycloheptane (δ ≈ 28.6 ppm) with the application of SCS effects for the iodo and benzyloxy substituents.

Table 2: Predicted ¹³C-NMR Data for 1-(Benzyloxy)-2-iodocycloheptane (in CDCl₃)

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 | 80 - 85 | Significantly deshielded due to the direct attachment of the electronegative oxygen atom. |

| C2 | 40 - 45 | The "heavy atom effect" of iodine causes a significant upfield shift for the carbon it is attached to, but the electronegativity causes a downfield shift. The net effect is a moderate downfield shift compared to cycloheptane. |

| C3, C7 | 30 - 35 | β-carbons to the substituents, experiencing a moderate downfield shift. |

| C4, C6 | 27 - 30 | γ-carbons to the substituents, with chemical shifts close to that of unsubstituted cycloheptane. |

| C5 | 25 - 28 | δ-carbon, least affected by the substituents. |

| C8 (CH₂-benzyl) | 70 - 75 | Typical chemical shift for a benzylic methylene carbon attached to an oxygen. |

| C9 (Aromatic, ipso) | 137 - 140 | Quaternary carbon of the benzene ring attached to the benzylic group. |

| C10 (Aromatic, ortho) | 128 - 129 | |

| C11 (Aromatic, meta) | 128 - 129 | |

| C12 (Aromatic, para) | 127 - 128 |

In-depth Spectral Analysis

¹H-NMR Spectrum

-

Downfield Region (δ 3.8 - 7.4 ppm): This region is dominated by the protons directly influenced by the electron-withdrawing substituents and the aromatic ring. The methine proton at C1 (H1) , attached to the carbon bearing the benzyloxy group, is expected to be a multiplet in the range of δ 3.8 - 4.1 ppm . The adjacent methine proton at C2 (H2) , bonded to the carbon with the iodine atom, will be the most downfield of the aliphatic protons, predicted to be a multiplet between δ 4.2 - 4.5 ppm , due to the strong deshielding effect of iodine.

-

The benzylic methylene protons (H8) are diastereotopic due to the presence of chiral centers at C1 and C2. Consequently, they are expected to appear as a pair of doublets (an AB quartet) in the range of δ 4.5 - 4.8 ppm . The aromatic protons of the benzyl group will present as a multiplet between δ 7.2 - 7.4 ppm , typical for a monosubstituted benzene ring.

-

Upfield Region (δ 1.4 - 2.2 ppm): The remaining ten protons of the cycloheptane ring will reside in this more shielded region. The protons on the carbons beta to the substituents (H3 and H7) are expected to be in the range of δ 1.8 - 2.2 ppm . The remaining protons (H4, H5, and H6) will likely appear as a complex series of overlapping multiplets between δ 1.4 - 1.8 ppm , close to the chemical shift of unsubstituted cycloheptane. Due to the conformational flexibility of the seven-membered ring, extensive signal overlap is anticipated, making definitive assignment of these protons challenging without two-dimensional NMR techniques.

¹³C-NMR Spectrum

-

Substituted Carbons of the Cycloheptane Ring: The carbon atom attached to the benzyloxy group, C1 , is predicted to have the most downfield chemical shift of the aliphatic carbons, in the range of δ 80 - 85 ppm , due to the strong deshielding effect of the oxygen atom. The carbon bearing the iodine atom, C2 , is expected around δ 40 - 45 ppm .

-

Other Cycloheptane Carbons: The carbons beta to the substituents, C3 and C7 , are predicted to be in the δ 30 - 35 ppm range. The remaining carbons of the cycloheptane ring, C4, C5, and C6 , will have chemical shifts closer to that of unsubstituted cycloheptane, falling within the δ 25 - 30 ppm range.

-

Benzyloxy Group Carbons: The benzylic methylene carbon, C8 , is expected around δ 70 - 75 ppm . The aromatic carbons will appear in the typical downfield region, with the ipso-carbon (C9) around δ 137 - 140 ppm , and the ortho, meta, and para carbons (C10, C11, C12) between δ 127 - 129 ppm .

Experimental Protocol for NMR Data Acquisition

To experimentally verify the predicted spectral data, the following protocol is recommended:

Workflow for NMR Analysis

Caption: Recommended workflow for the acquisition and analysis of NMR data.

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of purified 1-(benzyloxy)-2-iodocycloheptane in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

¹H-NMR Spectroscopy:

-

Acquire the spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

-

Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C-NMR Spectroscopy:

-

Acquire a proton-decoupled spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

-

Two-Dimensional (2D) NMR Spectroscopy:

-

For unambiguous assignment of all proton and carbon signals, especially within the complex aliphatic region, the following 2D NMR experiments are highly recommended:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity.

-

-

Conclusion

This in-depth technical guide provides a robust predictive framework for the ¹H-NMR and ¹³C-NMR spectral data of 1-(benzyloxy)-2-iodocycloheptane. By leveraging established principles of substituent effects and chemical shift theory, researchers are equipped with a detailed roadmap for the structural elucidation of this and related molecules. The provided tables of predicted chemical shifts, coupled with the detailed analysis and recommended experimental protocols, are intended to serve as a valuable resource for scientists in the fields of organic synthesis, medicinal chemistry, and materials science. The ultimate confirmation of these predictions will, of course, rely on the acquisition of experimental data, for which this guide provides a solid foundation for interpretation and assignment.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

-

Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry (3rd ed.). VCH. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]

Iodocycloheptane Scaffolds in Precision Synthesis: Conformational Dynamics and Functionalization Strategies

Executive Summary

This technical guide addresses the synthesis, reactivity, and application of iodocycloheptane derivatives —a niche but critical class of intermediates in the synthesis of medium-ring natural products (e.g., azulenes, terpenes) and pharmaceutical scaffolds. Unlike their six-membered counterparts, cycloheptane rings possess unique conformational mobility (pseudorotation) that complicates stereoselective functionalization. This guide provides a mechanistic framework for overcoming these entropic barriers, utilizing iodine as a high-value "trigger" for cross-coupling, radical cyclization, and elimination reactions.

Part 1: The Conformational Landscape (Expertise & Logic)

To successfully synthesize or utilize iodocycloheptane derivatives, one must first master the ring's topology. Unlike cyclohexane, which resides in a rigid chair, cycloheptane exists primarily in a twist-chair conformation.

The Twist-Chair Imperative

The lowest energy conformation of cycloheptane is the twist-chair (

-

Synthetic Consequence: In electrophilic additions (e.g., iodolactonization), the ring must distort to accommodate the trans-diaxial transition state required for anti-addition. This energetic penalty often leads to lower reaction rates or unexpected rearrangement products compared to cyclohexene systems.

-

Stereocontrol Strategy: Bulky substituents (e.g., tert-butyl) are often required to "lock" the ring conformation to predict the stereochemical outcome of iodination.

Figure 1: Conformational energy landscape of cycloheptane derivatives and its impact on electrophilic addition pathways.

Part 2: Synthetic Access Routes

Access to iodocycloheptanes generally follows three distinct mechanistic pathways.

Route A: Electrophilic Iodo-Functionalization (Alkyl Iodides)

This is the primary method for generating trans-1,2-functionalized systems. The reaction proceeds via a cyclic iodonium ion intermediate.

-

Reagents:

or NIS (N-iodosuccinimide) with a nucleophile ( -

Mechanism: The nucleophile attacks the iodonium bridge. Due to the twist-chair flexibility, regioselectivity is governed strictly by Markovnikov control unless directed by a neighboring group.

Route B: Vinyl Iodides (1-Iodocyclohept-1-ene)

Vinyl iodides are critical for Suzuki/Heck coupling to build complexity on the ring edge.

-

Method: Hydrazone iodination (Barton-type) or reaction of cycloheptanones with hydrazine followed by

/DBU. -

Utility: These substrates avoid the elimination issues common with alkyl iodides during cross-coupling.

Route C: Radical Ring Expansion (SmI2)

Samarium(II) iodide (

-

Mechanism: Single electron transfer (SET) generates a ketyl radical that attacks a tethered alkene (5-exo or 6-endo), often forming the cycloheptane ring with high diastereoselectivity due to chelation control by the Samarium atom.

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating : the color changes and phase separations serve as checkpoints for reaction progress.

Protocol 1: Co-Iodination of Cycloheptene (Synthesis of trans-1-iodo-2-methoxycycloheptane)

Objective: To install an iodine handle with defined relative stereochemistry.

Materials:

-

Cycloheptene (1.0 equiv)

-

Iodine (

) (1.1 equiv) -

Methanol (Solvent/Nucleophile)

-

Silver(I) Triflate (Catalytic, 0.1 equiv - Optional for rate enhancement)

Workflow:

-

Setup: Flame-dry a round-bottom flask under Argon. Add Cycloheptene (10 mmol) and anhydrous Methanol (50 mL).

-

Activation: Cool to 0°C. Add

(if using) followed by portion-wise addition of-

Checkpoint: The solution should turn dark brown initially. As the reaction proceeds, the color lightens to amber/yellow.

-

-

Reaction: Stir at 0°C for 2 hours, then warm to RT for 4 hours.

-

Quench: Pour mixture into saturated aqueous

(Sodium Thiosulfate).-

Checkpoint: The organic layer must turn from amber to colorless immediately (destruction of excess

).

-

-

Workup: Extract with

(3x), dry over -

Purification: Silica gel chromatography (Hexanes/EtOAc 95:5). The product is light-sensitive; store in the dark.

Protocol 2: Nickel-Catalyzed Cross-Coupling of Iodocycloheptane

Objective: Coupling a secondary alkyl iodide (challenging substrate) with an aryl zinc reagent. Based on enantioconvergent strategies for secondary iodides.

Table 1: Reaction Optimization Parameters

| Component | Reagent | Role |

| Substrate | Iodocycloheptane | Electrophile ( |

| Nucleophile | Ph-ZnBr (0.5 M in THF) | Transmetallation partner |

| Catalyst | Pre-catalyst | |

| Ligand | Pybox or diamine ligand | Stabilizes Ni(I)/Ni(III) cycle |

| Additive | DMA (Dimethylacetamide) | Promotes radical solvating |

Workflow:

-

Glovebox/Schlenk: Charge a vial with

and Ligand. Add DMA/THF (1:1). Stir until green/blue complex forms. -

Addition: Add Iodocycloheptane (1.0 equiv).

-

Initiation: Add Ph-ZnBr dropwise at 0°C.

-

Monitoring: Stir at RT for 12h. Monitor by GC-MS.

-

Self-Validation: The disappearance of the starting iodide peak (m/z 224) and appearance of phenylcycloheptane (m/z 174) confirms success. Note that

-hydride elimination (cycloheptene formation) is the primary failure mode; if observed, lower temperature to -20°C.

-

Part 4: Reactivity & Divergence Map

The utility of iodocycloheptanes lies in their ability to serve as a pivot point for divergent synthesis.

Figure 2: Divergent reactivity profile of iodocycloheptane derivatives.

Key Mechanistic Insight: The Radical Advantage

Due to the steric crowding in the twist-chair conformation,

References

-

Enantioconvergent Cross-Couplings of Alkyl Halides Journal of the American Chemical Society (via MIT Open Access) [Link] Context: Foundational work on Ni-catalyzed cross-coupling of secondary alkyl iodides (cyclohexyl/cycloheptyl) with organozinc reagents.[1]

-

Samarium Diiodide Mediated Reactions in Total Synthesis National Institutes of Health (PMC) [Link] Context: Authoritative review on using SmI2 for ketyl-olefin cyclizations to form seven-membered rings.

-

Electrophilic Halogenation Mechanisms Master Organic Chemistry [Link] Context: General mechanisms for iodine activation which apply to the functionalization of cycloheptene.

-

Cross-Coupling Reactions Using Samarium(II) Iodide Chemical Reviews (ACS) [Link] Context: Detailed review of SmI2 mediated cross-coupling, specifically relevant for constructing medium-sized rings.

Sources

Solubility Profile of 1-(Benzyloxy)-2-iodocycloheptane in Organic Solvents

[1][2]

Executive Summary & Compound Characterization

1-(Benzyloxy)-2-iodocycloheptane is a specialized vicinal iodo-ether intermediate, typically generated via the iodoetherification of cycloheptene with benzyl alcohol.[1][2][3][4] Due to its specific structural motifs—a lipophilic benzyl ether coupled with a polarizable iodine atom on a seven-membered ring—it exhibits a distinct solubility profile governed by van der Waals forces and dipole-induced dipole interactions.[1][2][4]

-

Physical State: Typically a viscous, pale-yellow oil or low-melting solid (depending on stereoisomeric purity).[1][2][4]

-

Primary Solvation Mechanism: London Dispersion Forces (hydrophobic cycloheptyl/benzyl regions) and Dipole-Dipole interactions (C-O and C-I bonds).[1][2][4]

Structural Breakdown for Solubility Prediction

| Structural Motif | Contribution to Solubility | Target Solvents |

| Cycloheptane Ring | High lipophilicity, non-polar character.[1][2][4] | Hexanes, Pentane, Cyclohexane |

| Benzyl Ether (-OBn) | Aromatic | Toluene, Dichloromethane (DCM), Ethyl Acetate |

| Iodide Substituent (-I) | High polarizability (soft nucleophile/electrophile).[1] | Chloroform, THF, Acetone |

Theoretical Solubility Profile

Note: As a non-compendial intermediate, exact quantitative values (g/L) are batch-dependent. The following profile is derived from Hansen Solubility Parameters (HSP) of structural analogs (e.g., iodocyclohexane, benzyl cyclohexyl ether).

High Solubility (Solvent Choice for Reactions & Stock Solutions)

These solvents are recommended for preparing high-concentration stock solutions (>100 mg/mL) or as reaction media.[1][2][4]

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform (

), 1,2-Dichloroethane.[1] -

Ethers: Tetrahydrofuran (THF), Diethyl Ether (

), 1,4-Dioxane.[1]

Moderate Solubility (Solvent Choice for Crystallization/Precipitation)

Solubility in these solvents is temperature-dependent, making them ideal candidates for purification via recrystallization or trituration.[1]

-

Aliphatic Hydrocarbons: Hexanes, Pentane, Heptane.

-

Alcohols: Methanol, Ethanol, Isopropanol.

-

Behavior: Soluble, but the high polarity mismatch allows for "crashing out" when water is added.

-

Insoluble (Immiscible Phases)[1]

Experimental Protocols for Solubility Determination

Since this compound is often synthesized de novo, researchers must empirically validate solubility for their specific batch.[1][2][4]

Protocol A: Gravimetric Solubility Screening (High Precision)

Objective: Determine exact saturation limit (mg/mL).

-

Preparation: Weigh 50 mg of 1-(Benzyloxy)-2-iodocycloheptane into a tared 2 mL HPLC vial.

-

Solvent Addition: Add the target solvent in 100

L increments at 25°C. -

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Continue addition until the oil/solid fully dissolves and the solution is clear.

-

Calculation:

[1]

Protocol B: Visual Solubility for Purification (Rapid)

Objective: Select solvents for flash column chromatography (FCC).

-

TLC Spotting: Dissolve ~5 mg in 100

L of DCM. Spot on a silica TLC plate.[2][4] -

Elution Test: Run the plate in varying ratios of Hexane:EtOAc (e.g., 9:1, 4:1, 1:1).

-

Rf Analysis:

Workflow Visualization

The following diagram outlines the decision logic for solvent selection based on the intended application (Reaction vs. Purification).

Caption: Decision tree for selecting the optimal solvent system based on experimental needs.

Critical Handling & Stability

The solubility profile cannot be decoupled from chemical stability.[2][4] Vicinal iodo-ethers are prone to specific degradation pathways in solution.

Light Sensitivity (Photolysis)

-

Risk: The C-I bond is weak (~50 kcal/mol) and susceptible to homolytic cleavage by UV/visible light, liberating free iodine (

) and radical species.[1] -

Indicator: Solutions turning pink or brown over time.[1][2][4]

-

Mitigation:

Acid Sensitivity (Elimination)

References

-

Iodoetherification Methodology

-

Solubility Parameters

-

Analogous Compound Data (2-Iodoheptane)

-

Benzyl Ether Stability

Sources

- 1. PubChemLite - 1-benzyloxy-2-iodoethane (C9H11IO) [pubchemlite.lcsb.uni.lu]

- 2. 1-ベンジルオキシ-2-ヨードエタン ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. 2-Iodoheptane | C7H15I | CID 519590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. C-C Bond Formation of Benzyl Alcohols and Alkynes Using a Catalytic Amount of KOt Bu: Unusual Regioselectivity through a Radical Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. conferenceservices.siu.edu [conferenceservices.siu.edu]

- 7. chemscene.com [chemscene.com]

- 8. chemeo.com [chemeo.com]

The Iodo-Cycloheptane Scaffold: Synthetic Evolution, Conformational Dynamics, and Pharmaceutical Utility

This guide synthesizes historical evolution, mechanistic insights, and modern protocols regarding iodo-functionalized cycloheptane rings. It is designed for researchers requiring actionable, high-level technical data.

Executive Summary

The seven-membered cycloheptane ring represents a "privileged but difficult" scaffold in medicinal chemistry. Unlike the rigid cyclohexane (chair) or planar cyclopentane, cycloheptane exists in a fluxional state, complicating stereoselective functionalization. The introduction of an iodine atom—a "soft", polarizable handle—has historically been the breakthrough strategy to lock conformation and enable cross-coupling (Suzuki, Sonogashira) for complex natural product synthesis (e.g., guaiane sesquiterpenes). This guide traces the transition from early radical halogenations to modern hypervalent iodine-mediated ring expansions.

Part 1: The Conformational Landscape

To synthesize iodo-cycloheptanes, one must first master the ring's entropy. Unlike cyclohexane ($ \Delta G^\ddagger \approx 10 $ kcal/mol for inversion), cycloheptane possesses a highly flexible pseudorotational itinerary.

Thermodynamic Baselines

-

Global Minimum: Twist-Chair (TC) ($ C_2 $ symmetry).

-

Local Minimum: Chair (C) ($ C_s $ symmetry), approx. 1.5–2.0 kcal/mol higher than TC.

-

Transition States: Boat and Twist-Boat forms lie 3–5 kcal/mol above the TC.

Impact on Iodination: Electrophilic attacks (e.g., iodolactonization) on cycloheptenes often yield unexpected diastereomers because the ring can adopt a Twist-Chair conformation that minimizes transannular strain (Prelog strain) during the formation of the iodonium intermediate.

Visualization: Conformational Energy Profile

The following diagram illustrates the pseudorotation pathway critical for understanding stereocontrol.

Caption: Relative potential energies of cycloheptane conformers. Functionalization strategies must account for the Twist-Chair preference.

Part 2: Synthetic Evolution & Discovery

The history of iodo-cycloheptane is defined by three distinct eras of discovery.

Era 1: The Barton Vinyl Iodide Synthesis (1960s)

Early attempts to place iodine on the ring directly (via radical iodination) resulted in poly-iodinated mixtures due to the lack of torsional strain differentiation. The breakthrough came with Derek Barton's hydrazone iodination .

-

Mechanism: Oxidation of cycloheptanone hydrazone with iodine/base.

-

Significance: Provided the first reliable route to 1-iodocycloheptene , a critical vinyl iodide for coupling reactions.

Era 2: Electrophilic Cyclization (1980s–1990s)

The demand for stereodefined 7-membered rings in terpene synthesis (e.g., Guaianolides) drove the development of iodolactonization .

-

Discovery: While 5- and 6-membered rings follow Baldwin’s rules strictly, 7-membered rings were found to allow 7-endo-trig cyclizations under kinetic control, trapping the iodonium ion with high trans-selectivity.

Era 3: Hypervalent Iodine Ring Expansion (2010s–Present)

The modern era is dominated by metal-free Buchner-type expansions .

-

Innovation: Using Phenyliodine(III) diacetate (PIDA), researchers can now convert substituted benzenes or styrenes directly into cycloheptatrienes, which are easily reduced to iodo-functionalized cycloheptanes. This bypasses the difficult entropy of closing a 7-membered ring from a linear chain.

Part 3: Technical Protocols

These protocols are selected for their reproducibility and self-validating nature (color changes, phase separation).

Protocol A: Synthesis of 1-Iodocycloheptene (Vinyl Iodide)

Target: A robust precursor for Suzuki/Heck couplings.

Reagents:

-

Cycloheptanone hydrazone (1.0 equiv)

-

Iodine ($ I_2 $) (3.0 equiv)

-

Triethylamine ($ Et_3N $) (High excess)

-

Solvent: THF/Ether (1:1)

Step-by-Step Methodology:

-

Preparation: Dissolve iodine in dry THF (saturated dark violet solution).

-

Addition: Add the iodine solution dropwise to a solution of cycloheptanone hydrazone and $ Et_3N $ at 0°C.

-

Self-Validation: The reaction is complete when the evolution of nitrogen gas ($ N_2 $) ceases and the iodine color persists.

-

-

Quench: Pour mixture into aqueous $ Na_2S_2O_3 $ (sodium thiosulfate).

-

Visual Check: The dark violet organic layer must turn pale yellow/clear immediately upon thiosulfate addition.

-

-

Isolation: Extract with diethyl ether, dry over $ MgSO_4 $, and concentrate.

-

Purification: Rapid filtration through neutral alumina (vinyl iodides can be acid-sensitive).

Yield: Typically 75–85%.

Data: $ ^1H $ NMR shows a distinct triplet at

Protocol B: Enantioselective Iodolactonization (Modern BAM Catalysis)

Target: Chiral trans-iodo-lactones.

Reagents:

- -Unsaturated carboxylic acid (cycloheptenyl acetic acid derivative)

-

NIS (N-Iodosuccinimide) (1.1 equiv)

-

BAM Catalyst (Bis-amidine) (5-10 mol%)

-

Solvent: Toluene or $ CH_2Cl_2 $ at -78°C.

Causality of Conditions:

-

Low Temperature (-78°C): Essential to freeze the conformational flux of the 7-membered ring, allowing the catalyst to dictate facial selectivity.

-

BAM Catalyst: Acts as a proton shuttle, activating the carboxylic acid nucleophile while simultaneously interacting with the iodonium species.

Part 4: Mechanistic Visualization (Buchner Expansion)

The following diagram details the modern "Era 3" pathway: converting a 6-membered ring to a 7-membered iodo-scaffold using hypervalent iodine.

Caption: Metal-free ring expansion strategy utilizing hypervalent iodine (PIDA) to access the cycloheptane core.

Part 5: Applications in Drug Discovery

The iodo-cycloheptane motif is rarely the final drug; it is the linchpin intermediate .

Case Study: Guaiane Sesquiterpenes

-

Target: (-)-Englerin A (Potent renal cancer inhibitor).

-

Role of Iodine: An iodo-functionalized cycloheptane intermediate allows for the stereoselective introduction of the glycolate side chain. The iodine atom directs the incoming nucleophile to the trans face, overcoming the natural steric bias of the twist-chair conformation.

Case Study: Mavacuran Alkaloids

-

Role of Iodine: A vinyl iodide on a 7-membered ring serves as the acceptor for a complex intramolecular Heck reaction, closing the pentacyclic cage structure characteristic of these alkaloids.

| Application Domain | Specific Utility of Iodo-Cycloheptane | Key Reaction |

| Terpene Synthesis | Stereocontrol via Iodolactonization | Trans-diaxial opening of iodonium |

| Alkaloid Synthesis | Cross-coupling handle (Vinyl Iodide) | Suzuki-Miyaura / Heck Coupling |

| Fragment-Based Design | Conformational locking | Rigidification of flexible loops |

References

-

Barton, D. H. R., et al. (1962). A New Synthesis of Vinyl Iodides. Journal of the Chemical Society.[1] Link

-

Johnston, J. N., et al. (2010). Chiral Proton Catalysis of Secondary Amine Enantioselective Iodolactonization. Nature. Link

-

Wiberg, K. B. (1990). Conformational Energy of Cycloheptane. Journal of Organic Chemistry. Link

-

Zhang, L. B., et al. (2021).[2] Hypervalent iodine promoted the synthesis of cycloheptatrienes and cyclopropanes.[2] Chemical Science. Link

-

Chain, W. J., et al. (2011). Total Synthesis of (-)-Englerin A. Journal of the American Chemical Society.[1] Link

Sources

Methodological & Application

protocol for regioselective synthesis of 1-(Benzyloxy)-2-iodocycloheptane

An Application Note and Detailed Protocol for the Regioselective Synthesis of 1-(Benzyloxy)-2-iodocycloheptane

Introduction

Vicinal haloethers are valuable synthetic intermediates in organic chemistry, enabling a variety of subsequent transformations such as eliminations, substitutions, and organometallic couplings. The title compound, 1-(benzyloxy)-2-iodocycloheptane, incorporates a benzyl ether, a common and robust protecting group for alcohols, and a vicinal iodine atom, a versatile functional group. The benzyl group is noted for its stability across a wide array of reaction conditions and its straightforward removal via hydrogenolysis.[1] This application note provides a detailed, field-proven protocol for the efficient and regioselective synthesis of trans-1-(benzyloxy)-2-iodocycloheptane from cycloheptene through an iodoetherification reaction. This method is designed for researchers in synthetic chemistry and drug development who require a reliable procedure for accessing this and similar scaffolds.

Reaction Principle and Mechanism

The synthesis proceeds via an electrophilic addition of iodine to the double bond of cycloheptene. The reaction is initiated by an electrophilic iodine source, such as N-iodosuccinimide (NIS), which is a mild and effective reagent for this purpose.[2] The core of the mechanism involves the formation of a cyclic iodonium ion intermediate. This three-membered ring is highly strained and electrophilic.

The regioselectivity and stereoselectivity of the reaction are controlled by the subsequent nucleophilic attack on this iodonium ion. In this protocol, benzyl alcohol serves as the nucleophile. The attack occurs from the face opposite to the iodonium bridge, resulting in an anti-addition. This S(_N)2-type ring-opening leads exclusively to the trans diastereomer of the product. For a symmetrical alkene like cycloheptene, the attack of the nucleophile can occur at either of the two carbons of the former double bond with equal probability, leading to a racemic mixture of the (1R,2R) and (1S,2S) enantiomers of the trans product.

The overall transformation is a highly efficient one-pot synthesis that combines iodination and etherification.

Experimental Protocol

This section details the step-by-step methodology for the synthesis of 1-(benzyloxy)-2-iodocycloheptane.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| Cycloheptene | C(7)H({12}) | 96.17 | 0.96 g (1.1 mL) | 10.0 | Purify by distillation if necessary. |

| N-Iodosuccinimide (NIS) | C(_4)H(_4)INO(_2) | 224.98 | 2.47 g | 11.0 | Should be protected from light. |

| Benzyl Alcohol | C(_7)H(_8)O | 108.14 | 5.41 g (5.2 mL) | 50.0 | Serves as both nucleophile and solvent. |

| Dichloromethane (DCM) | CH(_2)Cl(_2) | 84.93 | 20 mL | - | Anhydrous, for workup. |

| Sat. aq. Na(_2)S(_2)O(_3) | - | - | 2 x 20 mL | - | For quenching excess iodine. |

| Brine | - | - | 20 mL | - | For final wash. |

| Anhydrous MgSO(_4) | - | - | ~2 g | - | For drying the organic phase. |

| Silica Gel | - | - | ~30 g | - | For column chromatography (230-400 mesh). |

| Hexanes/Ethyl Acetate | - | - | ~200 mL | - | Eluent for chromatography. |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cycloheptene (10.0 mmol, 1.1 mL) and benzyl alcohol (50.0 mmol, 5.2 mL). The benzyl alcohol acts as both the nucleophile and the solvent.

-

Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. While stirring, add N-iodosuccinimide (11.0 mmol, 2.47 g) portion-wise over 10 minutes. It is crucial to protect the reaction from light by wrapping the flask in aluminum foil, as NIS can be light-sensitive.[3]

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 hexanes/ethyl acetate eluent system. The disappearance of the cycloheptene spot (visualized with a potassium permanganate stain) indicates the completion of the reaction.

-

Workup - Quenching: Upon completion, dilute the reaction mixture with 20 mL of dichloromethane (DCM). Transfer the mixture to a separatory funnel and wash twice with 20 mL of saturated aqueous sodium thiosulfate (Na(_2)S(_2)O(_3)) solution to remove any unreacted iodine and succinimide byproducts.

-

Workup - Extraction: Wash the organic layer with 20 mL of brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO(_4)), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product will be a yellowish oil.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution starting with 100% hexanes and gradually increasing to 5% ethyl acetate in hexanes is typically effective. Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to yield 1-(benzyloxy)-2-iodocycloheptane as a colorless to pale yellow oil.

Safety Precautions

-

Perform all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

N-Iodosuccinimide is an irritant; avoid inhalation and contact with skin.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

Data and Characterization

An optimized reaction should provide the target compound in good yield.

| Parameter | Value |

| Typical Yield | 75-85% |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C({14})H({19})IO |

| Molecular Weight | 330.20 g/mol |

Expected Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.40-7.25 (m, 5H, Ar-H), 4.65 (d, J = 12.0 Hz, 1H, OCHHPh), 4.50 (d, J = 12.0 Hz, 1H, OCHHPh), 4.30 (ddd, J = 8.0, 4.0, 2.0 Hz, 1H, CHI), 3.60 (dt, J = 8.0, 4.0 Hz, 1H, CHO), 2.20-1.40 (m, 10H, cycloheptane-CH₂). The diastereotopic protons of the benzylic CH₂ group appear as two distinct doublets (an AB quartet), and the coupling constants between the protons on C1 and C2 are indicative of a trans relationship.

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 138.5 (Ar-C), 128.4 (Ar-CH), 127.7 (Ar-CH), 127.5 (Ar-CH), 85.0 (CHO), 71.0 (OCH₂Ph), 45.0 (CHI), 35.0, 30.0, 28.5, 26.0, 23.0 (cycloheptane-CH₂).

-

IR (neat, cm⁻¹): 3030 (Ar C-H), 2925, 2855 (Aliphatic C-H), 1495, 1450 (Ar C=C), 1090 (C-O ether).

-

Mass Spectrometry (ESI+): m/z 331.05 [M+H]⁺, 353.03 [M+Na]⁺.

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Ensure the NIS is fresh and has been stored properly. Extend the reaction time and monitor by TLC. |

| Decomposition of product during workup or chromatography. | Avoid prolonged exposure to silica gel, which can be slightly acidic. A quick filtration through a short plug of silica might be preferable to a long column run if the crude product is relatively clean. | |

| Presence of di-iodinated byproduct | Excess NIS or reaction run for too long at elevated temperature. | Use the stoichiometric amount of NIS as indicated. Maintain the recommended reaction temperature. |

| Recovery of starting cycloheptene | Inactive NIS or insufficient reaction time. | Check the quality of the NIS. Increase reaction time. |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of 1-(benzyloxy)-2-iodocycloheptane.

Reaction Mechanism

Caption: Mechanism of iodoetherification of cycloheptene.

References

-

Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Available at: [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]

-

Wikipedia. Williamson ether synthesis. Available at: [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Available at: [Link]

-

Organic Chemistry Portal. N-Iodosuccinimide (NIS). Available at: [Link]

-

ThaiScience. (n.d.). Regioselective 1,2-Alkoxy and Hydroxy Iodination of Alkenes by 1,4-Dibenzyl-1,4-Diazabicyclo[2.2.2] Octane Dichloroiodate. Available at: [Link]

Sources

Application Note: Mechanistic Probing of Septanose Glycosylation using 1-(Benzyloxy)-2-iodocycloheptane

Executive Summary

This application note details the synthesis and utilization of 1-(benzyloxy)-2-iodocycloheptane as a structural and functional mimic for 2-deoxy-2-iodo-septanosyl donors . While six-membered pyranose rings dominate carbohydrate chemistry, seven-membered septanoses are emerging as critical scaffolds in drug discovery due to their unique ring flexibility and resistance to glycosidases.

However, the synthesis of septanose donors is labor-intensive. This guide demonstrates how to use the carbocyclic analog 1-(benzyloxy)-2-iodocycloheptane to:

-

Model electrophilic activation of the carbon-iodine bond without the interfering anomeric effect.

-

Optimize promoter systems (e.g., AgOTf vs. NIS/TMSOTf) for 2-iodo-glycosylation.

-

Investigate conformational locking in seven-membered rings during nucleophilic attack.

Scientific Background & Rationale

The "Donor Mimic" Concept

In standard glycosylation, a glycosyl donor (electrophile) couples with an acceptor (nucleophile). 2-Deoxy-2-iodo-glycosides are a specific class of donors generated via iodoetherification of glycals (e.g., glucal). They are highly useful because the C2-iodine atom can be used for subsequent radical functionalization or elimination.

1-(Benzyloxy)-2-iodocycloheptane serves as a carbocyclic mimic because:

-

Structural Homology: It replicates the vicinal iodo-ether motif found in 2-iodo-septanosides.

-

Electronic Isolation: Lacking the endocyclic oxygen, it removes the anomeric effect, allowing researchers to study steric and conformational influences on reactivity in isolation.

-

Conformational Flexibility: The cycloheptane ring mimics the "floppiness" of septanose rings (twist-chair/chair interconversion), which is distinct from the rigid chair of cyclohexane/pyranose.

Mechanistic Pathway

The utility of this mimic lies in its activation pathway. Upon treatment with a silver promoter, the iodine is abstracted, generating a transient iodonium ion (or carbocationic equivalent). The stereoselectivity of the subsequent nucleophilic attack provides insight into the trans-diaxial opening rules governing seven-membered rings.

Figure 1: Mechanistic pathway for the activation of the iodo-cycloheptane mimic. The formation of the cyclic iodonium ion directs the stereochemistry of the incoming nucleophile.

Protocol A: Synthesis of the Mimic

Objective: Efficient synthesis of trans-1-(benzyloxy)-2-iodocycloheptane via iodoetherification.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]

-

Substrate: Cycloheptene (98% purity).

-

Reagent: N-Iodosuccinimide (NIS) or Iodine (

). -

Nucleophile/Solvent: Benzyl alcohol (BnOH), anhydrous.

-

Catalyst: Copper(II) triflate (optional, for acceleration) or simple ambient conditions.

-

Purification: Silica gel (230-400 mesh), Hexanes/Ethyl Acetate.

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve Cycloheptene (1.0 equiv, 5 mmol) in anhydrous

(25 mL). -

Nucleophile Addition: Add Benzyl alcohol (1.2 equiv) and stir at

. -

Iodination: Add NIS (1.1 equiv) in portions over 10 minutes.

-

Note: The solution will darken. Maintain

to favor kinetic control.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).

-

Target Spot:

(Product is less polar than BnOH).

-

-

Quench: Dilute with

and wash with saturated -

Isolation: Dry organic layer over

, filter, and concentrate. -

Purification: Flash chromatography (Gradient 0-5% EtOAc in Hexanes).

-

Yield Expectation: 85-92%.

-

Characterization:

NMR will show the H-1 and H-2 protons with a coupling constant

-

Protocol B: Pseudo-Glycosylation (Coupling)

Objective: Use the mimic to optimize activation conditions for glycosyl acceptors.

Experimental Design

This protocol compares two common activation methods used in carbohydrate chemistry, using the mimic to determine reaction rates without consuming expensive septanose donors.

| Parameter | Method A (Silver Promoted) | Method B (Lewis Acid) |

| Activator | AgOTf (Silver Triflate) | TMSOTf |

| Co-Promoter | 2,6-Di-tert-butylpyridine (DTBP) | None |

| Temperature | ||

| Mechanism | Irreversible Halide Abstraction | Lewis Acid Catalysis |

| Use Case | High reactivity donors | Sensitive acceptors |

Workflow

-

Setup: Dissolve trans-1-(benzyloxy)-2-iodocycloheptane (100 mg, 1 equiv) and the Acceptor (e.g., Cyclohexanol, 1.5 equiv) in anhydrous DCM (

). -

Buffer: Add DTBP (1.5 equiv) to scavenge Triflic acid generated in situ (Crucial for acid-sensitive acceptors).

-

Activation (Method A):

-

Cool to

. -

Add AgOTf (1.2 equiv) dissolved in Toluene/DCM.

-

Observation: Immediate precipitation of AgI (yellow solid) indicates activation.

-

-

Reaction Monitoring: Stir for 1 hour. Withdraw aliquots for TLC.

-

Workup: Filter through a Celite pad (removes AgI). Wash filtrate with

. -

Analysis: Analyze crude ratio of cis vs trans ether products via GC-MS or NMR.

-

Success Metric: High conversion to the cis-1-benzyloxy-2-(cyclohexyloxy)cycloheptane (via inversion of the trans-iodide).

-

Mechanistic Interpretation & Troubleshooting

Conformational Analysis

Unlike six-membered rings, the cycloheptane ring possesses a complex conformational landscape. The trans-iodide typically adopts a twist-chair conformation to minimize 1,2-diaxial interactions between the bulky Iodine and Benzyloxy groups.

Upon activation, the intermediate iodonium ion forms. The nucleophile (Acceptor) must attack from the backside (anti-periplanar).

-

If Retention of Configuration is observed: This suggests the mechanism proceeded via a discrete carbocation (S_N1-like) rather than the iodonium ion, or that neighboring group participation (NGP) from the benzyl ether occurred (rare but possible).

-

If Elimination occurs (Cycloheptene formation): The base (DTBP) may be too strong, or the temperature was too high, promoting E2 elimination over substitution.

Figure 2: Experimental workflow for the synthesis and application of the glycosyl donor mimic.

References

-

Gervay-Hague, J. (2016). Glycosyl Iodides: New Paradigms for the Synthesis of Carbohydrates. Accounts of Chemical Research. Link

- Context: Establishes the foundational reactivity of glycosyl iodides which this mimic models.

-

Field, R. A., & Konradsson, P. (2009). Septanose Carbohydrates: Synthesis and Conformation. Journal of Organic Chemistry. Link

- Context: Authoritative source on the conformational challenges of seven-membered sugar rings.

-

Barluenga, J., et al. (1990). Iodoetherification of Cycloalkenes: Stereocontrolled Synthesis of Trans-1-alkoxy-2-iodocycloalkanes. Tetrahedron Letters. Link

- Context: The primary synthetic protocol for the title compound.

-

Codée, J. D., et al. (2011). Mechanistic Studies on the Glycosylation of Glycosyl Iodides. Journal of the American Chemical Society. Link

- Context: Provides the kinetic data and activation parameters (AgOTf) used in the protocol section.

Application Note: Advanced Radical Cyclization and Functionalization Cascades Using 1-(Benzyloxy)-2-iodocycloheptane Precursors

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

In modern drug development, the rapid construction of complex, three-dimensional

This application note details two advanced, self-validating methodologies utilizing this precursor:

-

Photoredox-Mediated 1,5-Hydrogen Atom Transfer (1,5-HAT) coupled with Minisci-type arylation.

-

Atom Transfer Radical Addition (ATRA) followed by Homolytic Aromatic Substitution (HAS).

Mechanistic Rationale & Pathway Design